molecular formula C14H14N2O2 B1338127 (3-Amino-phenyl)-carbamic acid benzyl ester CAS No. 113261-00-0

(3-Amino-phenyl)-carbamic acid benzyl ester

Cat. No. B1338127
M. Wt: 242.27 g/mol
InChI Key: LVKFFMWGFFEDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-phenyl)-carbamic acid benzyl ester, also known as Benzylcarbamate, is an organic compound with a wide range of applications in the pharmaceutical, agricultural, and biotechnological industries. It is a versatile compound that has been used for many years in the synthesis of various compounds, and it has recently been gaining attention for its potential applications in the development of new drugs and therapies.

Scientific Research Applications

Enantioselective Synthesis

  • The enantioselective preparation of dihydropyrimidones involves the use of carbamic acid esters. This method is pivotal for the synthesis of chiral compounds, showcasing the compound's role in the creation of stereochemically complex structures through Mannich reactions (Goss et al., 2009).

Kinetic Resolution

  • A study demonstrated the high enantioselectivity of the kinetic resolution of primary amines at elevated temperatures using carbamic acid esters. This highlights its utility in the selective synthesis of enantiomerically pure compounds, crucial for pharmaceutical applications (Nechab et al., 2007).

Synthesis of Benzyl Esters

  • Benzyl esters of amino acids and sugars were synthesized efficiently using a reagent system involving carbamic acid esters, showcasing the compound's role in facilitating esterification reactions without affecting sensitive functional groups (Tummatorn et al., 2007).

Computational Studies

  • The stability of various benzamided derivatives, including carbamic acid esters, was analyzed using Density Functional Theory (DFT). This study contributes to our understanding of the structural stability of these compounds, which is crucial for designing new materials and drugs (Sinaga & Nugraha, 2021).

Antimicrobial Activity

  • Research on the synthesis of N- and O-acyl derivatives of primary amines, including carbamic acid esters, has explored their potential biological activities. Such studies open up possibilities for the development of new antimicrobial agents (Isakhanyan et al., 2016).

properties

IUPAC Name

benzyl N-(3-aminophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKFFMWGFFEDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-phenyl)-carbamic acid benzyl ester

Synthesis routes and methods

Procedure details

To a stirred solution of m-phenylenediamine (5.0 g, 0.046 mol) and N,N-diisopropylethylamine (8.0 mL, 0.046 mol) in CH2Cl2 (150 mL) at 0° C. was added slowly benzyl chloroformate (6.6 mL, 0.046 mol). The mixture was stirred at 0° C. for 2 h and then warmed to rt for 2 h. Aq. NaHCO3 solution was added and the organic phase was separated, washed with brine, dried (Na2SO4) and concentrated. The residue was purified by column chromatography on silica gel to give the desired product (8.0 g, 71%) as a syrup. LC-MS: 2.11 min, 243.0 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.